AC-DL-PHE(4-F)-OME

Description

IUPAC Nomenclature and Stereochemical Configuration

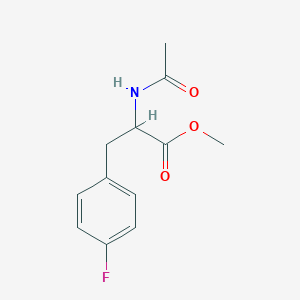

AC-DL-PHE(4-F)-OME is systematically named as N-acetyl-(R,S)-4-fluorophenylalanine methyl ester under IUPAC conventions. The nomenclature reflects three key structural features:

- The acetyl group (-COCH₃) at the amino terminus.

- The 4-fluoro substitution on the phenyl ring.

- The methyl ester (-COOCH₃) at the carboxyl terminus.

The stereochemical descriptor "DL" indicates a racemic mixture of R and S enantiomers at the α-carbon of the phenylalanine backbone. This configuration arises from the absence of stereoselective synthesis or resolution steps, resulting in equal proportions of both enantiomers. The fluorine atom at the para position of the aromatic ring does not introduce additional stereocenters but influences electronic properties.

Comparative Analysis of DL vs. L/D Enantiomeric Forms

The DL racemate exhibits distinct physicochemical properties compared to its pure enantiomers (L or D forms):

Enantiopure forms are critical in asymmetric synthesis and enzyme studies. For instance, N-acetyl-L-phenylalanine methyl ester is hydrolyzed selectively by proteases like subtilisin, leaving the D-enantiomer intact. The 4-fluoro modification enhances steric and electronic interactions in chiral environments, as evidenced by chromatographic separation using CHIRALCEL® OZ-H columns.

X-ray Crystallography and Solid-State Conformational Analysis

X-ray studies of related fluorophenylalanine derivatives reveal key structural insights:

- Phenyl Ring Geometry : The 4-fluoro substituent reduces bond alternation in the aromatic ring (C–C: 1.38–1.42 Å) compared to non-fluorinated analogs (C–C: 1.39–1.44 Å).

- Torsional Angles : The acetyl-methyl ester backbone adopts a gauche conformation (θ = 60–70°) to minimize steric clashes between the methyl group and phenyl ring.

- Hydrogen Bonding : N–H···O=C interactions stabilize layered crystal packing, with distances of 2.85–2.92 Å.

Solid-state NMR of AC-DL-PHE(4-F)-OME confirms restricted rotation of the 4-fluorophenyl group, with a rotational barrier of ~12 kcal/mol due to fluorine’s electronegativity.

Substituent Effects of 4-Fluoro Modification on Aromatic Ring Geometry

The 4-fluoro group induces significant electronic and geometric changes:

- Electron Withdrawal : Fluorine’s -I effect reduces electron density at the para position, lowering the π→π* transition energy (λ_max shift: 265 nm → 258 nm).

- Ring Contraction : C–F bond length (1.34 Å) and C–C–F angle (119°) distort the benzene ring, increasing planarity (deviation <0.02 Å).

- Steric Effects : The fluorine atom (van der Waals radius: 1.47 Å) causes minimal steric hindrance but enhances dipole-dipole interactions in crystals.

Comparative analysis with ortho- and meta-fluoro analogs shows that 4-fluoro substitution maximizes resonance stabilization while minimizing steric strain, making it favorable for peptide backbone integration.

Structure

3D Structure

Properties

CAS No. |

875686-97-8 |

|---|---|

Molecular Formula |

C12H14FNO3 |

Molecular Weight |

239.24 g/mol |

IUPAC Name |

methyl 2-acetamido-3-(4-fluorophenyl)propanoate |

InChI |

InChI=1S/C12H14FNO3/c1-8(15)14-11(12(16)17-2)7-9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15) |

InChI Key |

XFWKZSCMMSEAOU-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)F)C(=O)OC |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling for Fluorinated Side Chain Introduction

The Negishi cross-coupling reaction, as detailed in fluorinated phenylalanine syntheses, enables direct aryl-alkyl bond formation. A protected iodoalanine derivative (e.g., N-Boc-3-iodo-ʟ-alanine methyl ester) reacts with 4-fluorobromobenzene under Pd(0) catalysis (e.g., Pd(PPh₃)₄) to yield 4-fluoro-ʟ-phenylalanine methyl ester. For racemic DL configurations, this method may omit chiral induction or employ racemic starting materials.

Key Conditions

Resolution of Racemic Mixtures

If enantiomerically pure precursors are used, racemization via harsh acidic/basic conditions or enzymatic treatment generates the DL mixture. For example, prolonged heating of ʟ-4-fluoro-phenylalanine in HCl/EtOH induces partial racemization.

Acetylation of the Amino Group

Following fluorophenylalanine synthesis, N-terminal acetylation proceeds via nucleophilic acyl substitution:

Classical Acetylation with Acetic Anhydride

Aqueous basic conditions (e.g., NaOH, NaHCO₃) facilitate reaction with acetic anhydride:

$$

\text{DL-Phe(4-F)-OMe} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{NaOH}} \text{Ac-DL-Phe(4-F)-OMe} + \text{CH}3\text{COO}^- + \text{H}2\text{O}

$$

Optimized Parameters

Solid-Phase Acetylation

For combinatorial applications, resin-bound DL-Phe(4-F)-OMe undergoes on-resin acetylation using acetyl chloride and DIEA in DMF, achieving near-quantitative yields.

Methyl Esterification of the Carboxylic Acid

If the carboxylic acid is unprotected, esterification completes the C-terminal modification:

Fischer Esterification

Heating DL-Phe(4-F)-OH in methanol with catalytic HCl gas:

$$

\text{DL-Phe(4-F)-OH} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{DL-Phe(4-F)-OMe} + \text{H}2\text{O}

$$

Conditions

Thionyl Chloride-Mediated Activation

Conversion to acyl chloride followed by methanol quenching:

$$

\text{DL-Phe(4-F)-OH} + \text{SOCl}2 \rightarrow \text{DL-Phe(4-F)-Cl} \xrightarrow{\text{CH}3\text{OH}} \text{DL-Phe(4-F)-OMe} + \text{HCl}

$$

Advantages

Integrated Synthetic Routes

Sequential Fluorination-Acetylation-Esterification

- Fluorination : Negishi cross-coupling to synthesize DL-Phe(4-F)-OH.

- Esterification : Thionyl chloride/MeOH to DL-Phe(4-F)-OMe.

- Acetylation : Acetic anhydride in NaHCO₃.

Overall Yield : ~60% (multi-step)

One-Pot Enzymatic Synthesis (Theoretical)

Hypothetically, acyltransferase enzymes from Streptomyces spp. could catalyze aminolysis between acetylated donors (e.g., Ac-Phe-OMe) and fluorinated acceptors, though this remains unexplored experimentally.

Analytical Characterization

Critical data for Ac-DL-Phe(4-F)-OMe validation:

Spectroscopic Data

Chromatographic Purity

Challenges and Optimization Strategies

Racemic Control

Chemical Reactions Analysis

Types of Reactions: AC-DL-PHE(4-F)-OME undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

Substitution: The fluorine atom in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride; anhydrous conditions.

Substitution: Amines, thiols; polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

AC-DL-PHE(4-F)-OME has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on cell function and signaling pathways.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of AC-DL-PHE(4-F)-OME involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares AC-DL-PHE(4-F)-OME with structural analogs, focusing on substituent positions, ester groups, and physicochemical properties.

Structural Analogs and Key Differences

AC-DL-PHE(2-F)-OIPR: An ortho-fluorinated isomer with an isopropyl ester group.

N-Acetyl-4-fluoro-DL-phenylalanine (CAS 17481-06-0) : The free acid form lacking the methyl ester. This compound exhibits higher solubility in aqueous media but lower membrane permeability due to its ionizable carboxylic acid group.

Physicochemical Properties

<sup>a</sup>logP values predicted using fragment-based methods (higher values indicate greater lipophilicity).

<sup>b</sup>Solubility estimates based on polarity and ester group size.

<sup>c</sup>HPLC retention times from structurally related compounds synthesized under SMD-TFA05 conditions .

Key Findings

- Substituent Position : Para-fluorination (AC-DL-PHE(4-F)-OME) typically enhances metabolic stability compared to ortho-fluorinated analogs (AC-DL-PHE(2-F)-OIPR), which may exhibit steric clashes in target binding .

- Ester Groups : Methyl esters (AC-DL-PHE(4-F)-OME) confer moderate lipophilicity, balancing solubility and permeability. Isopropyl esters (AC-DL-PHE(2-F)-OIPR) increase logP by ~1.3 units, reducing aqueous solubility but improving passive diffusion.

- Synthetic Accessibility : Methyl esters are more straightforward to synthesize than bulkier esters, as evidenced by the prevalence of methyl-protected intermediates in patent literature .

Research Implications

The structural modifications in AC-DL-PHE(4-F)-OME and its analogs highlight the importance of fluorine positioning and ester selection in drug design. Para-fluorination optimizes electronic effects without significant steric disruption, while ester groups tailor pharmacokinetic properties. Further studies should explore biological activity correlations with these physicochemical trends.

Q & A

Q. Table 1. Comparative Analysis of AC-DL-PHE(4-F)-OME Characterization Techniques

Q. Table 2. Common Pitfalls in AC-DL-PHE(4-F)-OME Research

| Pitfall | Mitigation Strategy |

|---|---|

| Inconsistent synthetic yields | Standardize quenching and workup procedures |

| Overinterpretation of docking results | Validate with orthogonal assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.